molecular formula C8H4Cl2N2 B1311253 2,5-Dichloroquinoxaline CAS No. 55687-05-3

2,5-Dichloroquinoxaline

Cat. No. B1311253
CAS RN: 55687-05-3
M. Wt: 199.03 g/mol
InChI Key: UMVYPMIZWHTLFF-UHFFFAOYSA-N
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Description

2,5-Dichloroquinoxaline is a derivative of quinoxaline . Quinoxalines are important biological agents with several pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .


Synthesis Analysis

The synthesis of 2,5-Dichloroquinoxaline involves heating 5-chloroquinoxalin-2 (1H)-one to 90° C in phosphorus oxychloride for 3 hours. The reaction is then poured onto ice and extracted with ethyl acetate. The organic extracts are combined, dried, filtered, and the solvent removed to give a dark brown solid. This material is adsorbed onto silica and purified by column chromatography, eluding with a gradient of 0-30% ethyl acetate in hexane to afford 2,5-dichloroquinoxaline .


Molecular Structure Analysis

The molecular formula of 2,5-Dichloroquinoxaline is C8H4Cl2N2 . The InChI code is 1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H . The molecular weight is 199.04 g/mol .


Chemical Reactions Analysis

2,3-Dichloroquinoxaline reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one .


Physical And Chemical Properties Analysis

2,5-Dichloroquinoxaline has a molecular weight of 199.03 g/mol . It has a topological polar surface area of 25.8 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass is 197.9751535 g/mol .

Scientific Research Applications

2,5-Dichloroquinoxaline: A Comprehensive Analysis of Scientific Research Applications: Quinoxalines are a class of N-heterocyclic compounds that have garnered significant attention in scientific research due to their wide range of physicochemical and biological activities. While specific information on the applications of 2,5-Dichloroquinoxaline is limited, we can infer potential applications based on the general properties and uses of quinoxalines. Below are six inferred unique applications for 2,5-Dichloroquinoxaline:

Pharmaceutical Research

Quinoxalines have been utilized in the design and development of numerous pharmaceuticals due to their pharmacological effects such as antifungal, antibacterial, antiviral, and antimicrobial properties . 2,5-Dichloroquinoxaline could potentially serve as a scaffold for creating new therapeutic agents targeting various diseases.

Organic Synthesis

The dichloro substitution on the quinoxaline ring may offer unique reactivity that can be exploited in organic synthesis to create novel compounds with potential applications in material science or further pharmaceutical development .

Mechanism of Action

While the specific mechanism of action for 2,5-Dichloroquinoxaline is not clear, chloroquine analogues, which are structurally similar, are known to interfere with lysosomal activity and autophagy, disrupt membrane stability, and alter signalling pathways and transcriptional activity .

Safety and Hazards

2,5-Dichloroquinoxaline is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2,5-dichloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVYPMIZWHTLFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443388
Record name 2,5-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloroquinoxaline

CAS RN

55687-05-3
Record name 2,5-Dichloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dichloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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